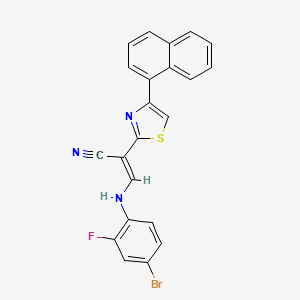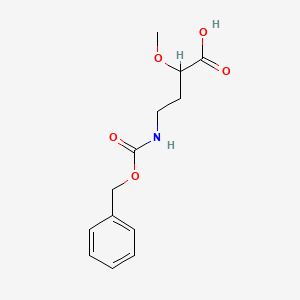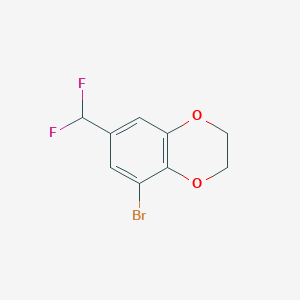
(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemicals known for their potential applications in various fields, including organic electronics, pharmaceuticals, and materials science. The presence of bromo, fluoro, naphthalene, and thiazole moieties suggests potential reactivity and functionality that could be exploited in these areas.
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, including condensation, halogenation, and nucleophilic substitution. For instance, Pakholka et al. (2021) described the regioselective bromination of acrylonitriles to form bromo-thiazole acrylonitriles, a process potentially relevant to the synthesis of the target compound (Pakholka et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds containing bromo, fluoro, naphthalene, and thiazole groups has been extensively studied. For example, the molecular cocrystals of similar structures have been analyzed, showing complex hydrogen-bonding patterns and π-π stacking interactions, indicating the potential for diverse molecular interactions in our compound of interest (Smith & Lynch, 2013).
Chemical Reactions and Properties
Compounds similar to the target have been shown to participate in a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. The presence of an acrylonitrile group, in particular, suggests reactivity towards nucleophiles, while the aromatic halogens indicate potential for further functionalization.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are influenced by their molecular geometry and intermolecular forces. The synthesis and characterization of related fluorophore molecules suggest that such compounds may exhibit interesting optical properties, such as fluorescence, which could be explored for the target compound (Prabhu et al., 2023).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Research has been conducted on the synthesis and evaluation of related compounds for potential anti-inflammatory and analgesic activities. These studies involve the synthesis of a variety of thiazole, thiophene, and chromene derivatives, exploring their chemical properties and potential as anti-inflammatory agents (H. Thabet et al., 2011).
Applications in Polymer Solar Cells
The compound's structural motifs have been integrated into copolymers used as electron acceptors in organic solar cells (OSCs). These polymers exhibit broad absorption and are key to improving the power conversion efficiency of OSCs, showcasing the compound's relevance in renewable energy technologies (Shuixing Dai et al., 2017).
Advanced Materials and Chemiluminescence
The compound and its derivatives find applications in the development of novel materials with specific optical properties, such as chemiluminescence. These properties are critical in creating advanced materials for sensors and imaging technologies (Mei Shen et al., 2010).
Organic Light Emitting Diodes (OLEDs)
Related compounds have been synthesized for their photophysical properties and potential application in organic light-emitting diodes (OLEDs). These studies focus on the synthesis, characterization, and evaluation of organotin compounds derived from Schiff bases, highlighting the relevance of such compounds in the field of optoelectronic devices (M. C. García-López et al., 2014).
Antifungal Agents
Compounds derived from or related to "(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile" have been evaluated for their antifungal properties, contributing to the development of new antifungal agents. This research underscores the compound's potential in pharmaceutical applications (S. M. Gomha et al., 2012).
Eigenschaften
IUPAC Name |
(E)-3-(4-bromo-2-fluoroanilino)-2-(4-naphthalen-1-yl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrFN3S/c23-16-8-9-20(19(24)10-16)26-12-15(11-25)22-27-21(13-28-22)18-7-3-5-14-4-1-2-6-17(14)18/h1-10,12-13,26H/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYANTKWLPVHQQL-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)C(=CNC4=C(C=C(C=C4)Br)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)/C(=C/NC4=C(C=C(C=C4)Br)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide](/img/structure/B2495826.png)

![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2495829.png)
![N-(2-chloro-4-methylphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2495830.png)
![methyl 4-(2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzoate oxalate](/img/structure/B2495831.png)
![(2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2495832.png)
![[1-(Quinazolin-4-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2495833.png)

![7-[Chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2495835.png)
![4-{4-[(4-methylphenyl)sulfonyl]piperazino}-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2495836.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-4-methoxy-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B2495838.png)


